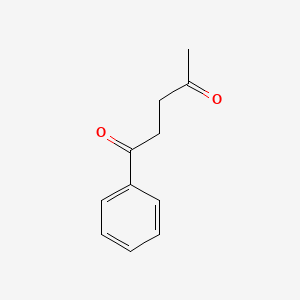

1-Phenyl-1,4-pentanedione

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenylpentane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLXWIPBPPVLPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207021 | |

| Record name | 1-Phenyl-1,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-05-1 | |

| Record name | 1-Phenyl-1,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1,4-pentanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-1,4-pentanedione: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenyl-1,4-pentanedione, a versatile diketone intermediate with applications in organic synthesis and as a precursor for various heterocyclic compounds. This document details its chemical structure, physicochemical properties, spectroscopic data, and key synthetic methodologies.

Core Chemical Identity and Properties

This compound, with the CAS number 583-05-1, is a diketone characterized by a phenyl group attached to one carbonyl and a methyl group to the other, separated by a two-carbon chain.[1][2][3][4][5][6][7][8][9][10] Its structure makes it a valuable precursor in various chemical reactions, particularly in the synthesis of heterocyclic systems.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless to pale yellow liquid that is sparingly soluble in water but soluble in common organic solvents such as ethanol (B145695) and acetone.[1]

| Property | Value | References |

| Molecular Formula | C₁₁H₁₂O₂ | [2][4][10] |

| Molecular Weight | 176.21 g/mol | [10] |

| IUPAC Name | 1-phenylpentane-1,4-dione | [2] |

| CAS Number | 583-05-1 | [2][10] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 196-198 °C (at 760 mmHg) | [1] |

| 158-162 °C (at 12 mmHg) | [11] | |

| Density | 1.051 g/cm³ | [12] |

| Refractive Index | 1.5330 | [11] |

| Flash Point | 114.3 °C | [12] |

| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone. | [1] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of key spectroscopic data.

| Spectroscopic Data | Key Features | References |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 176. Key fragments: 105 (C₆H₅CO⁺), 77 (C₆H₅⁺), 43 (CH₃CO⁺). | [2][4] |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching frequencies for the two ketone groups. | [2] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra will show characteristic signals for the phenyl, methylene, and methyl protons and carbons. | [5][6] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the acetoacetic ester synthesis.

Experimental Protocol: Acetoacetic Ester Synthesis

This protocol outlines a five-step synthesis of this compound starting from ethyl acetoacetate.[13]

Step 1: Deprotonation of Ethyl Acetoacetate A strong base, such as sodium ethoxide, is used to abstract the acidic α-proton of ethyl acetoacetate, forming a resonance-stabilized enolate.

Step 2: Alkylation with 2-Bromo-1-phenylethanone The enolate intermediate undergoes nucleophilic substitution with 2-bromo-1-phenylethanone. The negatively charged carbon of the enolate attacks the electrophilic carbon bearing the bromine atom.

Step 3: Saponification The resulting ester is treated with a base, such as sodium hydroxide, to hydrolyze the ester to a carboxylate.

Step 4: Protonation Acidification of the reaction mixture protonates the carboxylate to form a β-keto acid.

Step 5: Decarboxylation The β-keto acid is heated to induce decarboxylation, yielding the final product, this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 4. 1,4-Pentanedione, 1-phenyl- [webbook.nist.gov]

- 5. 1-PHENYL-2,4-PENTANEDIONE(3318-61-4) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. One Part of Chemistry: Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol [1chemistry.blogspot.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. homework.study.com [homework.study.com]

Technical Guide: Characterization of 1-Phenyl-1,4-pentanedione (CAS 583-05-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,4-pentanedione, with the CAS Registry Number 583-05-1, is a diketone that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring a phenyl group attached to a pentanedione backbone, makes it a versatile precursor for the synthesis of various heterocyclic compounds and more complex molecules.[2] This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectroscopic data, a detailed synthesis protocol, and safety information. This document is intended to be a resource for professionals in research and drug development who may utilize this compound in their work.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 583-05-1 | [3][4] |

| Molecular Formula | C₁₁H₁₂O₂ | [3][4] |

| Molecular Weight | 176.21 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 158-162 °C at 12 mmHg | |

| Refractive Index | 1.5330 | |

| Water Solubility | Not miscible in water | [1] |

| Storage Temperature | Room temperature, in a cool, dry place | [1][5] |

| IUPAC Name | 1-phenylpentane-1,4-dione | [3] |

| InChIKey | RBLXWIPBPPVLPU-UHFFFAOYSA-N | [3] |

| SMILES | CC(=O)CCC(=O)C1=CC=CC=C1 | [3] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides structural information.

| Technique | Key Fragments (m/z) | Reference |

| Electron Ionization (EI-MS) | 176 (M+), 105, 77, 43 | [3] |

-

m/z = 176 : Molecular ion [C₁₁H₁₂O₂]⁺

-

m/z = 105 : Benzoyl cation [C₆H₅CO]⁺, a very common fragment.

-

m/z = 77 : Phenyl cation [C₆H₅]⁺

-

m/z = 43 : Acetyl cation [CH₃CO]⁺

Infrared Spectroscopy (IR)

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Description | Reference |

| ~3060 | C-H | Aromatic C-H stretch | [3] |

| ~2930 | C-H | Aliphatic C-H stretch | [3] |

| ~1715 | C=O | Aliphatic ketone C=O stretch | [3] |

| ~1685 | C=O | Aromatic ketone C=O stretch | [3] |

| ~1595, ~1450 | C=C | Aromatic C=C stretch | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of the molecule.

The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The data provided is from publicly available spectral databases.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~206.9 | C4 (Aliphatic C=O) |

| ~198.0 | C1 (Aromatic C=O) |

| ~136.7 | C1' (Aromatic C-ipso) |

| ~133.3 | C4' (Aromatic C-para) |

| ~128.6 | C2', C6' or C3', C5' (Aromatic C-H) |

| ~128.1 | C3', C5' or C2', C6' (Aromatic C-H) |

| ~37.9 | C2 |

| ~30.0 | C5 |

| ~29.8 | C3 |

Note: Assignments are based on typical chemical shifts and the available spectrum on PubChem.[3]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| 7.95 - 8.05 | Doublet of doublets | 2H | H2', H6' (ortho-protons on phenyl ring) |

| 7.55 - 7.65 | Triplet | 1H | H4' (para-proton on phenyl ring) |

| 7.45 - 7.55 | Triplet | 2H | H3', H5' (meta-protons on phenyl ring) |

| 3.25 | Triplet | 2H | H2 |

| 2.90 | Triplet | 2H | H3 |

| 2.20 | Singlet | 3H | H5 |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of γ-aryl-β-diketones, including this compound, has been published in Organic Syntheses. This procedure involves the phenylation of the dianion of 2,4-pentanedione.

Reaction Scheme: 2,4-Pentanedione → Dianion → 1-Phenyl-2,4-pentanedione (Note: The reference synthezises the 2,4-dione isomer, a similar approach can be adapted for the 1,4-dione).

Detailed Protocol (Adapted for conceptual understanding): Caution! This preparation should be carried out in an efficient fume hood.

-

Preparation of Sodium Amide: In a three-necked flask equipped with a mechanical stirrer and an air condenser, add anhydrous liquid ammonia (B1221849) (800 mL). Introduce a small piece of sodium, followed by a catalytic amount of iron(III) nitrate (B79036) hydrate (B1144303) (~0.25 g). Add small pieces of freshly cut sodium (18.4 g, 0.800 g-atom) until the blue color disappears, indicating the formation of sodium amide.

-

Formation of the Dianion: Cool the flask in an acetone-dry ice bath. Add a solution of 2,4-pentanedione (40.0 g, 0.400 mole) in anhydrous diethyl ether (30 mL) dropwise over 10 minutes. Remove the cooling bath and stir for 30 minutes.

-

Phenylation: Add diphenyliodonium (B167342) chloride (63.3 g, 0.200 mole) over 15-25 minutes. Stir the reaction mixture for 6 hours as the ammonia evaporates.

-

Work-up: Add anhydrous ether (400 mL) and gently heat to remove any remaining ammonia. Cool the flask in an ice-water bath and add crushed ice (200 g), followed by a mixture of concentrated hydrochloric acid (60 mL) and crushed ice (10 g).

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer and extract the aqueous layer three times with 50-mL portions of ether. Combine the ethereal extracts and dry over anhydrous magnesium sulfate. After filtration and removal of the solvent, purify the residual oil by vacuum distillation.

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for compound characterization.

Caption: Logical flow from synthesis to application.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile building block in organic synthesis.

-

Pharmaceutical Synthesis: It serves as a precursor for the creation of various pharmaceutical compounds.[2]

-

Heterocyclic Chemistry: The diketone functionality allows for cyclization reactions to form a variety of heterocyclic systems, which are common scaffolds in medicinal chemistry.[2]

-

Chemical Research: It is used as a reagent in a range of chemical reactions, including condensations and reductions.[2]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following table summarizes key safety information.

| Category | Information | Reference |

| GHS Hazard Statements | H318: Causes serious eye damage. | [3] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | |

| First Aid (Ingestion) | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | |

| First Aid (Inhalation) | Remove to fresh air. Get medical attention if symptoms occur. | |

| Handling | Wear personal protective equipment. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. | |

| Storage | Keep container tightly closed in a dry and well-ventilated place. |

References

Physical properties of 1-phenylpentane-1,4-dione

An In-depth Technical Guide to the Physical Properties of 1-Phenylpentane-1,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpentane-1,4-dione, also known by synonyms such as Phenacylacetone and Levulinophenone, is a diketone that serves as a valuable intermediate in organic synthesis.[1][2] Its structural features make it a versatile building block for the synthesis of various heterocyclic compounds and more complex molecules, rendering it of significant interest in pharmaceutical research and drug development.[1] This document provides a comprehensive overview of the known physical and chemical properties of 1-phenylpentane-1,4-dione, including detailed experimental protocols for their determination and characterization.

Physicochemical Properties

The fundamental physical and chemical properties of 1-phenylpentane-1,4-dione are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | 1-phenylpentane-1,4-dione | [3][4][5] |

| CAS Number | 583-05-1 | [1][3][6] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][3][4] |

| Molecular Weight | 176.21 g/mol | [2][3][6] |

| Appearance | Clear colourless to yellow or pale orange liquid | [1][4][7] |

| Boiling Point | 196-198 °C (at 760 mmHg)158-162 °C (at 12 mmHg) | [1][2][5][6] |

| Density | 1.0558 g/cm³ (estimate) | [2] |

| Refractive Index | 1.5295-1.5360 (at 20°C) | [4][7] |

| Water Solubility | Not miscible | [1][2][5][6] |

| Organic Solvent Solubility | Soluble in ethanol (B145695) and acetone | [1] |

Computed Properties

Computational models provide further insight into the molecular characteristics of 1-phenylpentane-1,4-dione.

| Property | Value | Reference(s) |

| XLogP3 | 1.5 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Topological Polar Surface Area | 34.1 Ų | [3] |

| Complexity | 190 | [1][3] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard methodologies for the key experiments cited.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] A common and effective method for micro-scale determination is the capillary method using a Thiele tube or a similar heating apparatus.[6]

Procedure:

-

A small amount (a few milliliters) of 1-phenylpentane-1,4-dione is placed into a small test tube (fusion tube).[5][8]

-

A capillary tube, sealed at one end, is placed into the liquid with the open end down.[6]

-

The test tube is attached to a thermometer and heated in an oil bath (e.g., paraffin (B1166041) oil) within a Thiele tube.[5][6]

-

The bath is heated gently and uniformly. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[2]

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary, indicating the vapor pressure of the liquid is overcoming the external pressure.[5][6]

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[6]

Measurement of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is often used to identify and assess the purity of liquid samples. An Abbe refractometer is a standard instrument for this measurement.[9][10]

Procedure:

-

Ensure the prism of the Abbe refractometer is clean by wiping it with a soft tissue moistened with ethanol or acetone.[9]

-

Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.[9]

-

Place a few drops of 1-phenylpentane-1,4-dione onto the surface of the measuring prism.[11]

-

Close the prism assembly. The liquid should form a thin, uniform film.

-

Allow the sample to reach thermal equilibrium with the instrument, which is typically thermostatted at 20°C.[12]

-

While looking through the eyepiece, adjust the control knob until the boundary between the light and dark fields is sharp and coincides with the crosshairs.[9]

-

Read the refractive index value directly from the instrument's scale.[11]

Determination of Solubility

Qualitative solubility tests are performed to understand the polarity of a compound and the types of intermolecular forces it can form.

Procedure:

-

Place a small, measured amount of 1-phenylpentane-1,4-dione (e.g., 25 mg or 0.05 mL) into a test tube.[4]

-

Add a small volume (e.g., 0.75 mL) of the solvent to be tested (e.g., water, ethanol, acetone) in portions.[4]

-

After each addition, shake the tube vigorously to facilitate dissolution.[1][4]

-

Observe whether the compound dissolves completely. The compound is considered soluble if a homogeneous solution is formed.[1] For slightly soluble compounds, a more quantitative method involving extraction and chromatographic analysis may be employed.[13]

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds and is widely used to determine the purity of a substance.[7][14]

Procedure:

-

Sample Preparation: A dilute solution of 1-phenylpentane-1,4-dione is prepared in a suitable volatile organic solvent (e.g., dichloromethane, hexane).[15][16]

-

Injection: A small volume (typically 1 µL) of the sample is injected into the gas chromatograph.[16] The sample is rapidly vaporized in the heated injection port.[7]

-

Separation: An inert carrier gas (e.g., helium, nitrogen) carries the vaporized sample through a heated capillary column.[7][17] The column's stationary phase separates the components of the mixture based on their boiling points and affinities for the stationary phase.[15]

-

Detection: As components elute from the column, they pass through a detector, commonly a Flame Ionization Detector (FID), which generates an electrical signal proportional to the amount of the component.[18]

-

Analysis: The output, a chromatogram, shows peaks corresponding to each component. The area under each peak is proportional to its concentration.[19] The percent purity is calculated by dividing the area of the main peak (1-phenylpentane-1,4-dione) by the total area of all peaks (excluding the solvent peak).[19][20]

Spectral Data and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and structure of 1-phenylpentane-1,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹³C NMR: The ¹³C NMR spectrum is used to determine the number of non-equivalent carbons and to identify their chemical environment (e.g., carbonyl, aromatic, aliphatic).[21] Data for 1-phenylpentane-1,4-dione is available in public databases.[3]

-

¹H NMR: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.[22]

General Protocol for NMR Analysis:

-

A small amount of the purified sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR spectrum is acquired on a high-field NMR spectrometer.[23]

-

The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign signals to the corresponding nuclei in the molecular structure.[24]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-phenylpentane-1,4-dione would show characteristic absorption bands for the carbonyl (C=O) groups and the aromatic ring.[25]

General Protocol for Liquid Sample FTIR Analysis:

-

Sample Preparation: For a neat liquid like 1-phenylpentane-1,4-dione, a thin film can be prepared by placing a drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr).[26][27] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[26][28]

-

Background Spectrum: A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded.[29]

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is acquired. The instrument records the frequencies at which the molecule absorbs IR radiation.

-

Data Analysis: The background is automatically subtracted from the sample spectrum to show only the absorbance of the compound. The positions and shapes of the absorption peaks are then correlated to specific functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify the components of a sample.[30] The mass spectrometer provides the molecular weight and fragmentation pattern of the compound, which serves as a molecular fingerprint.[3][15]

General Protocol for GC-MS Analysis:

-

The sample is introduced into the GC, where it is separated into its components as described in the purity assessment section.

-

As each component elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized (typically by electron ionization, EI), causing them to form a molecular ion and a series of characteristic fragment ions.[17]

-

These ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum that is used for identification by comparing it to spectral libraries.[3][31]

Visualization of Experimental Workflow

The logical process for the complete physicochemical characterization of a compound like 1-phenylpentane-1,4-dione is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. youtube.com [youtube.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. oshadhi.co.uk [oshadhi.co.uk]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. gvda-instrument.com [gvda-instrument.com]

- 10. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 11. A Complete Guide to Refractometers [uk.rs-online.com]

- 12. blog.hannainst.com [blog.hannainst.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cup-contract-labs.com [cup-contract-labs.com]

- 15. Sample preparation GC-MS [scioninstruments.com]

- 16. uoguelph.ca [uoguelph.ca]

- 17. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. agilent.com [agilent.com]

- 19. youtube.com [youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 23. books.rsc.org [books.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 26. drawellanalytical.com [drawellanalytical.com]

- 27. researchgate.net [researchgate.net]

- 28. drawellanalytical.com [drawellanalytical.com]

- 29. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 30. researchgate.net [researchgate.net]

- 31. scribd.com [scribd.com]

In-depth Technical Guide: 1-Phenyl-1,4-pentanedione NMR Spectral Data Analysis

To: Researchers, Scientists, and Drug Development Professionals

Subject: Analysis of Nuclear Magnetic Resonance (NMR) Spectral Data for 1-Phenyl-1,4-pentanedione

Introduction

This compound is a dicarbonyl compound of interest in organic synthesis and medicinal chemistry. Its structural elucidation is fundamental for its application in drug development and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous determination of the molecular structure of organic compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data expected for this compound, based on established principles of NMR spectroscopy.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental NMR spectra for this compound in the searched databases, this section presents a predicted analysis based on established chemical shift theory and substituent effects. These predictions provide a foundational understanding of the expected spectral features.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The integration of these signals will reflect the number of protons in each unique chemical environment.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | 7.9 - 8.1 | Doublet of doublets (dd) | 2H | Protons ortho to the carbonyl group on the phenyl ring |

| b | 7.4 - 7.6 | Multiplet (m) | 3H | Protons meta and para to the carbonyl group on the phenyl ring |

| c | 3.2 - 3.4 | Triplet (t) | 2H | Methylene protons adjacent to the phenyl carbonyl group (-CO-CH₂-) |

| d | 2.8 - 3.0 | Triplet (t) | 2H | Methylene protons adjacent to the methyl carbonyl group (-CH₂-CO-) |

| e | 2.2 - 2.3 | Singlet (s) | 3H | Methyl protons (-CO-CH₃) |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will show signals for each unique carbon atom in this compound. The chemical shifts are influenced by the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | ~207 | Methyl carbonyl carbon (C=O) |

| 2 | ~198 | Phenyl carbonyl carbon (C=O) |

| 3 | ~137 | Quaternary phenyl carbon attached to the carbonyl group |

| 4 | ~133 | Para-carbon of the phenyl ring |

| 5 | ~128.5 | Ortho-carbons of the phenyl ring |

| 6 | ~128 | Meta-carbons of the phenyl ring |

| 7 | ~38 | Methylene carbon adjacent to the methyl carbonyl group (-CH₂-CO-) |

| 8 | ~30 | Methylene carbon adjacent to the phenyl carbonyl group (-CO-CH₂-) |

| 9 | ~30 | Methyl carbon (-CH₃) |

Experimental Protocol for NMR Data Acquisition

A standardized experimental protocol is crucial for obtaining high-quality NMR spectra. The following outlines a typical procedure for the analysis of a small organic molecule like this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

3.2. NMR Spectrometer Setup

-

The NMR analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity, resulting in sharp spectral lines.

3.3. Data Acquisition

-

¹H NMR: A standard one-pulse experiment is typically used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is commonly employed to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Structural Elucidation and Signal Assignment

The following diagram illustrates the chemical structure of this compound and the predicted proton assignments.

Caption: Chemical structure and proton assignments for this compound.

Conclusion

This technical guide provides a foundational framework for the NMR spectral analysis of this compound. While based on predicted data due to the current lack of publicly available experimental spectra, the information presented offers valuable insights for researchers in the fields of chemistry and drug development. The detailed experimental protocol provides a standardized approach for obtaining high-quality NMR data, which is essential for accurate structural determination. The provided structural diagram with predicted proton assignments serves as a useful reference for the interpretation of future experimental results.

In-Depth Technical Guide: 1H and 13C NMR Assignments for 1-Phenyl-1,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-phenyl-1,4-pentanedione. Due to the limited availability of publicly accessible, experimentally verified NMR data for this compound, the assignments presented herein are based on established theoretical prediction models and spectral analysis of analogous structures. This document aims to serve as a valuable resource for the identification and characterization of this compound in various research and development settings.

Chemical Structure and Atom Numbering

The unambiguous assignment of NMR signals is predicated on a clear and consistent numbering scheme for the atoms in the molecule. The structure of this compound with the IUPAC numbering used for the NMR assignments is presented below.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1. Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | 7.95 | Doublet of doublets | 8.0, 1.5 | 2H |

| H-3', H-4', H-5' | 7.50 | Multiplet | - | 3H |

| H-2 | 3.30 | Triplet | 6.5 | 2H |

| H-3 | 2.90 | Triplet | 6.5 | 2H |

| H-5 | 2.20 | Singlet | - | 3H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for this compound in CDCl₃ are presented in Table 2. The chemical shifts (δ) are referenced to the solvent signal of CDCl₃ at 77.16 ppm.

Table 2. Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) | Carbon Type |

| C-4 | 207.0 | C=O |

| C-1 | 198.5 | C=O |

| C-1' | 136.8 | C (quaternary) |

| C-4' | 133.5 | CH |

| C-2', C-6' | 128.8 | CH |

| C-3', C-5' | 128.2 | CH |

| C-3 | 38.0 | CH₂ |

| C-2 | 30.0 | CH₂ |

| C-5 | 21.5 | CH₃ |

Experimental Protocols

The following is a general experimental protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Securely cap the NMR tube and gently agitate until the sample is completely dissolved.

¹H NMR Spectroscopy

-

Instrument: A 400 MHz (or higher field) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

-

Data Processing: The free induction decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

-

Instrument: A 100 MHz (or corresponding frequency for the spectrometer used) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

Data Processing: The FID is processed with an exponential window function (line broadening of 1.0 Hz) and Fourier transformed. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and assignment.

Disclaimer: The NMR data presented in this document are predicted and have not been experimentally verified from publicly available sources. These predictions are intended to serve as a guide for researchers and should be confirmed by experimental data.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Phenyl-1,4-pentanedione

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 1-Phenyl-1,4-pentanedione (CAS No: 583-05-1), a diketone with the molecular formula C₁₁H₁₂O₂ and a molecular weight of approximately 176.21 g/mol .[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular analysis.

Executive Summary

Electron ionization (EI) mass spectrometry of this compound reveals a characteristic fragmentation pattern dominated by cleavages adjacent to the carbonyl groups and rearrangements involving the phenyl and keto functionalities. The base peak is observed at m/z 105, corresponding to the benzoyl cation, a stable fragment resulting from alpha-cleavage. Other significant fragments are observed at m/z 77 (phenyl cation), m/z 158, and m/z 43. This guide presents the quantitative data, outlines the experimental protocols from referenced spectra, and proposes a detailed fragmentation pathway visualized with a Graphviz diagram.

Quantitative Mass Spectrometry Data

The following table summarizes the prominent mass-to-charge ratios (m/z) and their relative intensities as observed in the electron ionization mass spectra of this compound. The data is compiled from publicly available spectral databases.[4]

| m/z | Relative Intensity (%) - MoNA | Relative Intensity (%) - MSSJ | Proposed Fragment Ion |

| 176 | ~20 | - | [M]⁺• (Molecular Ion) |

| 161 | 14.20 | 142 | [M-CH₃]⁺ |

| 158 | 20.29 | 203 | [M-H₂O]⁺• ? |

| 105 | 99.99 | 999 | [C₆H₅CO]⁺ |

| 77 | 37.95 | 380 | [C₆H₅]⁺ |

| 43 | 17.96 | 180 | [CH₃CO]⁺ |

Data sourced from MassBank of North America (MoNA) and the Mass Spectrometry Society of Japan (MSSJ) via PubChem.[4]

Experimental Protocols

The referenced mass spectra were obtained using Electron Ionization (EI) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The key experimental parameters are detailed below:

-

Instrument: JEOL JMS-D-3000[4]

-

Ionization Method: Electron Ionization (EI-B)[4]

-

Ionization Energy: 70 eV[4]

This standard ionization energy provides sufficient energy to induce fragmentation and generate a reproducible fragmentation pattern, which is crucial for structural elucidation and library matching.

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized through a series of characteristic cleavage reactions common to ketones, particularly alpha-cleavages and rearrangements.

The molecular ion, [C₁₁H₁₂O₂]⁺•, is formed at m/z 176. The most favorable fragmentation pathway is the alpha-cleavage between the two carbonyl groups, leading to the formation of the highly stable benzoyl cation.

Key Fragmentation Steps:

-

Formation of the Benzoyl Cation (m/z 105): The most prominent fragmentation is the cleavage of the C-C bond between the carbonyl carbon attached to the phenyl group and the adjacent methylene (B1212753) carbon. This results in the formation of the resonance-stabilized benzoyl cation ([C₆H₅CO]⁺), which is the base peak at m/z 105.

-

Formation of the Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation ([C₆H₅]⁺) at m/z 77.

-

Formation of the Acetyl Cation (m/z 43): Alpha-cleavage at the other end of the molecule, between the acetyl group and the methylene carbon, results in the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43.

-

Formation of the [M-CH₃]⁺ Ion (m/z 161): Loss of a methyl radical from the molecular ion via cleavage of the bond between the terminal methyl group and its adjacent carbonyl carbon results in the fragment at m/z 161.

The following Graphviz diagram illustrates the proposed fragmentation pathway.

Conclusion

The mass spectrometry fragmentation pattern of this compound under electron ionization is well-defined and dominated by alpha-cleavages characteristic of ketones. The presence of a strong signal for the benzoyl cation at m/z 105 serves as a clear indicator of the phenyl-keto substructure. This in-depth analysis, including quantitative data, experimental conditions, and a detailed fragmentation pathway, provides a valuable resource for the identification and structural characterization of this and related compounds in various scientific and industrial applications.

References

An In-depth Technical Guide to the Infrared and Raman Spectroscopy of 1-Phenyl-1,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the vibrational spectroscopy of 1-Phenyl-1,4-pentanedione (CAS No: 583-05-1), a dicarbonyl compound with applications in chemical synthesis. This document outlines the expected vibrational modes based on the analysis of its functional groups and provides generalized experimental protocols for acquiring Infrared (IR) and Raman spectra. Due to the limited availability of detailed, peer-reviewed spectroscopic analysis of this specific molecule in the public domain, this guide combines information from spectral databases with established principles of vibrational spectroscopy for similar chemical structures.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[1] Its structure features a phenyl ring, an aromatic ketone, and an aliphatic ketone, separated by a methylene (B1212753) bridge. This combination of functional groups gives rise to a characteristic vibrational spectrum that can be used for identification and structural elucidation.

Infrared (IR) Spectroscopy provides information on the vibrational modes that result in a change in the dipole moment of the molecule. It is particularly sensitive to polar functional groups like carbonyl (C=O) and C-O bonds.

Raman Spectroscopy is a complementary technique that detects vibrational modes involving a change in the polarizability of the molecule. It is often more sensitive to non-polar bonds and symmetric vibrations, such as the C=C bonds of the aromatic ring.

Experimental Protocols

Infrared (IR) Spectroscopy

A common technique for obtaining the IR spectrum of a neat liquid or a solid dispersed in a mull is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

-

Sample Preparation: A small amount of this compound is placed directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Raman Spectroscopy

Fourier Transform (FT) Raman spectroscopy is a suitable method for analyzing this compound, as it minimizes fluorescence issues that can occur with visible laser excitation.

-

Sample Preparation: A sample of this compound is placed in a glass vial or a capillary tube.

-

Instrumentation: An FT-Raman spectrometer, often an accessory to an FTIR spectrometer, is used. This typically employs a near-infrared (NIR) laser, such as a Nd:YAG laser operating at 1064 nm.

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered Raman radiation is collected at a 180° (back-scattering) geometry.

-

The spectrum is acquired over a Stokes shift range, typically from 3500 to 100 cm⁻¹.

-

Multiple scans are accumulated to achieve a good signal-to-noise ratio.

-

Vibrational Mode Analysis

The following tables summarize the expected vibrational frequencies for this compound based on characteristic group frequencies for its constituent functional groups. The data is compiled from general spectroscopic principles and comparison with available database spectra. A definitive, published assignment of all vibrational modes for this specific molecule is not currently available.

Table 1: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2925 | Medium | Aliphatic C-H stretch |

| ~1715 | Strong | Aliphatic C=O stretch (ketone) |

| ~1685 | Strong | Aromatic C=O stretch (ketone) |

| ~1595, ~1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1410 | Medium | CH₂ scissoring |

| ~1360 | Medium | CH₃ symmetric bend |

| ~1225 | Medium | Aromatic C-C stretch |

| ~750, ~690 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Data is estimated based on typical functional group frequencies and inspection of the NIST gas-phase IR spectrum.[1]

Table 2: Raman Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3060 | Strong | Aromatic C-H stretch |

| ~2925 | Medium | Aliphatic C-H stretch |

| ~1715, ~1685 | Weak | C=O stretches |

| ~1600 | Very Strong | Aromatic ring breathing mode |

| ~1000 | Strong | Aromatic ring trigonal breathing mode |

| ~800 | Medium | Aromatic C-H in-plane bend |

Data is estimated based on typical functional group frequencies. PubChem indicates the availability of FT-Raman data, though the spectrum is not directly provided.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Key functional groups and their characteristic vibrational modes.

Conclusion

References

An In-depth Technical Guide to Ethyl Cinnamate (C11H12O2): Properties, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical formula C11H12O2 encompasses a variety of isomers, with ethyl cinnamate (B1238496) emerging as a compound of significant interest to the scientific community. Ethyl cinnamate, a naturally occurring ester of cinnamic acid and ethanol, is found in the essential oil of cinnamon and possesses a characteristic fruity and balsamic odor. Beyond its aromatic properties, ethyl cinnamate has demonstrated a range of biological activities, including antimicrobial, anticancer, and anti-angiogenic effects, making it a compelling molecule for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of ethyl cinnamate, including its chemical identity, key biological activities with supporting quantitative data, detailed experimental protocols, and a visualization of its mechanism of action in a key signaling pathway.

IUPAC Name and Synonyms

The compound of focus in this guide is ethyl (2E)-3-phenylprop-2-enoate , which is the IUPAC name for the trans isomer of ethyl cinnamate.

Synonyms:

-

Ethyl cinnamate

-

Cinnamic acid, ethyl ester

-

Ethyl 3-phenyl-2-propenoate

-

Ethyl trans-cinnamate

-

(E)-Ethyl cinnamate

-

Ethyl 3-phenylacrylate

-

NSC 6773

-

FEMA No. 2430

Biological Activities and Quantitative Data

Ethyl cinnamate has been the subject of numerous studies to elucidate its therapeutic potential. The following sections summarize key findings and present quantitative data in a structured format.

Antimicrobial Activity

Ethyl cinnamate has shown inhibitory activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Microorganism | Strain | MIC (µg/mL) | MIC (µM) |

| Staphylococcus aureus | ATCC 25923 | 256 | 1452.7 |

| Escherichia coli | ATCC 25922 | 512 | 2905.4 |

| Candida albicans | ATCC 10231 | 128 | 726.4 |

Anticancer and Anti-Angiogenic Activity

Recent studies have highlighted the potential of ethyl cinnamate as an anticancer agent, particularly through its ability to inhibit angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. The primary mechanism for this activity is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. While a comprehensive table of IC50 values across multiple cancer cell lines is still emerging in the literature, a key study has demonstrated its efficacy in a colorectal cancer model.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of ethyl cinnamate.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method for determining the antimicrobial susceptibility of a compound.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

-

Ethyl cinnamate stock solution (e.g., in DMSO)

-

Positive control (growth control, no compound)

-

Negative control (sterility control, no inoculum)

Procedure:

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the ethyl cinnamate stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Inoculation: Add 5 µL of the adjusted microbial inoculum to each well, except for the negative control wells.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of ethyl cinnamate at which there is no visible growth (turbidity) of the microorganism.

HUVEC Tube Formation Assay for Angiogenesis Inhibition

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).

Materials:

-

Matrigel Basement Membrane Matrix

-

HUVECs

-

Endothelial Cell Growth Medium (EGM-2)

-

96-well plates

-

Ethyl cinnamate

-

VEGF (Vascular Endothelial Growth Factor) as a positive control

Procedure:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Harvest HUVECs and resuspend them in EGM-2. Seed the cells onto the Matrigel-coated wells at a density of 1-2 x 10^4 cells per well.

-

Treatment: Add ethyl cinnamate at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control with VEGF.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization and Quantification: Observe the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.

Colony Formation Assay for Anticancer Activity

This assay evaluates the ability of a single cell to grow into a colony, and it is used to determine the long-term cytotoxic effects of a compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

Ethyl cinnamate

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of ethyl cinnamate for a specified period (e.g., 24 hours).

-

Incubation: Remove the treatment medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, or until visible colonies are formed.

-

Staining: Wash the colonies with PBS, fix them with methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet solution for 15-30 minutes.

-

Quantification: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the signaling pathway affected by ethyl cinnamate.

Conclusion

Ethyl cinnamate (C11H12O2) is a promising natural compound with multifaceted biological activities that warrant further investigation for its therapeutic potential. Its demonstrated antimicrobial, anticancer, and anti-angiogenic properties, coupled with a well-defined mechanism of action in the VEGFR2 signaling pathway, make it a strong candidate for drug development programs. The experimental protocols provided in this guide offer a foundation for researchers to explore the efficacy and mechanisms of ethyl cinnamate and its derivatives in various preclinical models. As research progresses, a more comprehensive understanding of its pharmacological profile will undoubtedly pave the way for its potential clinical applications.

The Versatility of 1-Phenyl-1,4-pentanedione: A Core Building Block for Heterocyclic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Phenyl-1,4-pentanedione, a 1,4-dicarbonyl compound, serves as a pivotal and versatile building block in synthetic organic chemistry. Its unique structural arrangement, featuring both an acetyl and a benzoyl group separated by a two-carbon linker, makes it an ideal precursor for the construction of a variety of five-membered heterocyclic rings. These heterocyclic scaffolds, namely furans, pyrroles, and thiophenes, are of paramount importance in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on detailed experimental protocols, quantitative data, and its applications in the synthesis of valuable molecular frameworks.

Core Reactivity: The Paal-Knorr Synthesis

The primary role of this compound as a synthesis building block is centered around the Paal-Knorr reaction. This classic and robust method allows for the straightforward synthesis of substituted furans, pyrroles, and thiophenes through the condensation of a 1,4-dicarbonyl compound with an appropriate reagent.[1][2] The specific heterocycle formed is determined by the choice of reaction conditions and co-reactants.[1]

Furan (B31954) Synthesis: The acid-catalyzed intramolecular cyclization and dehydration of this compound leads to the formation of 2-methyl-5-phenylfuran.[3][4] Protic acids such as sulfuric acid or p-toluenesulfonic acid, or Lewis acids, are commonly employed to facilitate this transformation.[4]

Pyrrole (B145914) Synthesis: The reaction of this compound with ammonia (B1221849) or a primary amine yields N-substituted 2-methyl-5-phenylpyrroles.[5][6] This variation of the Paal-Knorr synthesis is highly versatile, allowing for the introduction of a wide range of substituents on the pyrrole nitrogen.[6]

Thiophene (B33073) Synthesis: The synthesis of 2-methyl-5-phenylthiophene (B1588679) from this compound requires a sulfurizing agent.[7][8] Reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are typically used to effect the cyclization and incorporation of the sulfur atom.[7][8]

Experimental Protocols and Data

The following sections provide detailed experimental methodologies for the synthesis of furan, pyrrole, and thiophene derivatives from this compound. The quantitative data, including reaction conditions and yields, are summarized in tables for easy comparison.

Synthesis of 2-Methyl-5-phenylfuran

The acid-catalyzed cyclization of this compound is a direct route to 2-methyl-5-phenylfuran.

Experimental Protocol: A mixture of this compound and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) is heated to reflux.[9] The water formed during the reaction is removed using a Dean-Stark apparatus to drive the equilibrium towards the product. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with a basic solution to neutralize the acid, and the organic layer is separated, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography.

| Starting Material | Reagent/Catalyst | Solvent | Temperature | Time | Yield |

| This compound | p-Toluenesulfonic acid | Toluene (B28343) | Reflux | 2-4 h | High |

Table 1: Representative conditions for the synthesis of 2-methyl-5-phenylfuran.

Spectroscopic Data for 2-Methyl-5-phenylfuran:

-

¹H NMR (CDCl₃): Chemical shifts (δ) are typically observed for the methyl protons, the furan ring protons, and the phenyl protons.

-

¹³C NMR (CDCl₃): Signals corresponding to the methyl carbon, the furan ring carbons, and the phenyl carbons are expected.[10]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the formula C₁₁H₁₀O would be observed.[10]

Synthesis of N-Substituted 2-Methyl-5-phenylpyrroles

The reaction with primary amines allows for the synthesis of a diverse library of N-substituted pyrroles.

Experimental Protocol: A mixture of 1-[4-(methylsulfonyl)phenyl]pentane-1,4-dione (1.0 eq), a primary amine (e.g., 4-fluoroaniline, 1.1 eq), and p-toluenesulfonic acid (0.13 eq) in toluene is refluxed for 20 hours with a Dean-Stark apparatus to remove water.[11] After cooling, the mixture is filtered and concentrated. The resulting crude product is purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) eluent) to yield the pure N-substituted pyrrole.[11] In this specific example, a 79% yield of 4-fluoro-1-{4-[5-methyl-2-(4-methylsulfonyl-phenyl)-pyrrol-1-yl]-phenyl}-ethanone was obtained.[11]

| Starting Material | Amine | Catalyst | Solvent | Temperature | Time | Yield |

| 1-[4-(methylsulfonyl)phenyl]pentane-1,4-dione | 4-Fluoroaniline | p-Toluenesulfonic acid | Toluene | Reflux | 20 h | 79%[11] |

| 1,4-dione | Primary amine | Acid catalyst | Methanol | 70°C | 1-4 h | 90%[11] |

Table 2: Conditions for the synthesis of N-substituted pyrroles.

Spectroscopic Data for a Representative Product (2,5-Dimethyl-1-phenylpyrrole):

-

¹H NMR (CDCl₃): Signals for the methyl protons, pyrrole ring protons, and phenyl protons are characteristic.

-

¹³C NMR (CDCl₃): Resonances for the methyl carbons, pyrrole ring carbons, and phenyl carbons are observed.[12]

-

Mass Spectrometry (MS): The molecular ion peak for C₁₂H₁₃N would be present.

Synthesis of 2-Methyl-5-phenylthiophene

The conversion to the thiophene derivative is achieved using a sulfurizing agent.

Experimental Protocol: this compound is dissolved in an anhydrous solvent (e.g., toluene or xylene) and treated with a sulfurizing agent such as Lawesson's reagent or phosphorus pentasulfide.[7][8] The reaction mixture is typically heated to reflux for several hours. It is important to conduct this reaction in a well-ventilated fume hood as toxic hydrogen sulfide (B99878) gas may be evolved as a byproduct.[8] After the reaction is complete, the mixture is cooled, and the excess sulfurizing agent and byproducts are quenched and removed. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation to afford 2-methyl-5-phenylthiophene.

| Starting Material | Sulfurizing Agent | Solvent | Temperature | Time | Yield |

| This compound | Lawesson's Reagent | Toluene | Reflux | 4-8 h | Moderate to High |

Table 3: General conditions for the synthesis of 2-methyl-5-phenylthiophene.

Spectroscopic Data for 2-Methyl-5-phenylthiophene:

-

¹H NMR (CDCl₃): Characteristic peaks for the methyl protons, the thiophene ring protons, and the phenyl protons are expected.

-

¹³C NMR (CDCl₃): Signals for all unique carbon atoms in the molecule would be observed.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the formula C₁₁H₁₀S would be a key feature.

Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic transformations of this compound.

Caption: Paal-Knorr synthesis pathways from this compound.

Caption: Simplified mechanism for the acid-catalyzed synthesis of 2-methyl-5-phenylfuran.

Caption: Simplified mechanism for the synthesis of N-substituted pyrroles.

Applications in Drug Development

While direct synthesis of a marketed drug from this compound is not prominently documented, the heterocyclic cores it produces are central to many pharmaceuticals. For instance, the furanone ring is a key feature of COX-2 inhibitors like Rofecoxib (B1684582) (Vioxx®), and the 1,5-diarylpyrazole structure is the foundation of Celecoxib (Celebrex®).[5][12] The synthetic principles demonstrated with this compound are directly applicable to the synthesis of analogs of these important anti-inflammatory drugs.

Furthermore, substituted pyrroles, furans, and thiophenes are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13] The ability to readily synthesize libraries of these heterocycles from this compound and various amines makes it a valuable starting material in lead optimization and structure-activity relationship (SAR) studies.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of medicinally relevant five-membered heterocycles. The Paal-Knorr reaction provides a reliable and often high-yielding route to substituted furans, pyrroles, and thiophenes. The straightforward nature of these transformations, coupled with the biological significance of the resulting products, underscores the importance of this compound in the toolkit of synthetic and medicinal chemists. The detailed protocols and data presented in this guide serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

References

- 1. CN102311355B - Preparation method of rofecoxib - Google Patents [patents.google.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. ClinPGx [clinpgx.org]

- 8. scienceopen.com [scienceopen.com]

- 9. grokipedia.com [grokipedia.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Rofecoxib synthesis - chemicalbook [chemicalbook.com]

- 13. Natural and Synthetic Furanones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactions of 1-Phenyl-1,4-pentanedione: Synthesis of Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,4-pentanedione is a versatile diketone that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its chemical structure, featuring two carbonyl groups separated by a methylene (B1212753) bridge and a phenyl substituent, allows for a range of cyclization reactions, primarily through the well-established Paal-Knorr synthesis. This technical guide provides a comprehensive overview of the key reactions of this compound, with a focus on the synthesis of substituted furans, pyrroles, and thiophenes. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate the practical application of these transformations in research and drug development. The resulting heterocyclic motifs are of significant interest due to their prevalence in pharmacologically active molecules, exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.

Core Reactions of this compound

The primary utility of this compound in synthetic chemistry lies in its role as a substrate for the Paal-Knorr synthesis and related cyclization reactions to form five-membered heterocycles. These reactions typically proceed via the intramolecular condensation of the two carbonyl groups with an appropriate reagent.

Paal-Knorr Furan (B31954) Synthesis

The synthesis of 2-methyl-5-phenylfuran (B12895050) from this compound is achieved through an acid-catalyzed intramolecular cyclization and dehydration.[1][2] This reaction is a classic example of the Paal-Knorr furan synthesis.[3]

Reaction Scheme:

Ph-C-CH2-CH2-C-CH3 + R-NH2 --[H+]--> Ph(C4H2N-R)CH3 + 2H2O

Caption: General workflow for Paal-Knorr pyrrole (B145914) synthesis.

Experimental Protocols:

-

Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole (from 2,5-hexanedione (B30556) and aniline): While not using this compound, this protocol provides a representative example. A mixture of 2,5-hexanedione and aniline (B41778) is refluxed in a suitable solvent, such as ethanol (B145695) or water, sometimes with an acid catalyst. [4][5]Microwave-assisted methods have also been developed to accelerate this reaction.

Quantitative Data:

Specific yields for the reaction of this compound with various amines are not detailed in the reviewed literature. However, Paal-Knorr pyrrole syntheses are known to provide good to excellent yields.

Paal-Knorr Thiophene (B33073) Synthesis

The conversion of this compound to 2-methyl-5-phenylthiophene (B1588679) requires a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). [6][7][8]These reagents facilitate the replacement of the carbonyl oxygen atoms with sulfur, followed by cyclization and dehydration.

Reaction Scheme:

Mechanism of Thiophene Synthesis with Lawesson's Reagent

Caption: Paal-Knorr thiophene synthesis using Lawesson's reagent.

Experimental Protocol:

A general procedure involves heating a mixture of the 1,4-dicarbonyl compound with Lawesson's reagent or P₄S₁₀ in an inert solvent like toluene (B28343) or xylene under reflux conditions. [7][8]Microwave irradiation has also been employed to shorten reaction times. [6] Quantitative Data:

Specific quantitative data for the synthesis of 2-methyl-5-phenylthiophene from this compound is not available in the surveyed literature. Yields for such reactions are generally moderate to good, depending on the substrate and reaction conditions.

Applications in Drug Development

Heterocyclic compounds derived from this compound are of significant interest to the pharmaceutical industry due to their diverse biological activities.

-

Antimicrobial Activity: Pyrrole, furan, and thiophene derivatives have been extensively studied for their antibacterial and antifungal properties. [9][10][11]The incorporation of different substituents on the phenyl ring and the heterocyclic core can modulate their antimicrobial spectrum and potency.

-

Anticancer Activity: Many furan and pyrrole-based compounds have demonstrated significant cytotoxic activity against various cancer cell lines. [12][13][14]The mechanisms of action often involve the inhibition of key enzymes or the disruption of cellular processes like microtubule polymerization. [13]For instance, certain 4-phenylpyrrole derivatives have been investigated as novel androgen receptor antagonists for the treatment of prostate cancer. [15]

Summary of Quantitative Data

Due to the lack of specific quantitative data for the reactions of this compound in the reviewed literature, a detailed comparative table cannot be constructed at this time. Researchers are encouraged to consult primary literature for specific examples and optimize reaction conditions for their particular substrates.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of five-membered heterocyclic compounds through the Paal-Knorr reaction and its variations. The resulting 2-methyl-5-phenyl substituted furans, pyrroles, and thiophenes are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. While general procedures for these transformations are well-established, there is a need for more detailed studies reporting specific experimental conditions and quantitative yields for reactions involving this compound. This would greatly facilitate the application of this chemistry in the development of new therapeutic agents. Future work should focus on the systematic investigation of the reaction conditions for the synthesis of these heterocycles and the biological evaluation of the resulting compound libraries.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lawesson's Reagent [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes | Semantic Scholar [semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural and Synthetic Furanones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 1-Phenyl-1,4-pentanedione Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,4-dicarbonyl scaffold, particularly within 1-Phenyl-1,4-pentanedione derivatives, represents a versatile backbone for the synthesis of novel therapeutic agents. The presence of two electrophilic carbonyl carbons and an adaptable phenyl ring allows for extensive chemical modification, leading to a wide array of compounds with potential biological activities. These derivatives serve as key precursors for synthesizing various heterocyclic compounds, which are prominent in many biologically active molecules.[1][2] This guide provides a comprehensive overview of the methodologies for screening these derivatives for anticancer, antimicrobial, and anti-inflammatory properties. It includes detailed experimental protocols, representative data, and visualizations of workflows and potential mechanistic pathways to aid researchers in the discovery and development of new drugs based on this scaffold.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry reactions. A common and effective method is the acylation of a ketone enolate. The following protocol describes a general procedure for synthesizing the core structure, which can be adapted for various substituted analogs.

Experimental Protocol: Synthesis via Enolate Acylation

This procedure outlines a general method for preparing γ-aryl-β-diketones.[3]

Materials:

-

Anhydrous liquid ammonia (B1221849)

-

Sodium metal

-

2,4-pentanedione

-

Diphenyliodonium (B167342) chloride

-

Anhydrous ether

-

Concentrated hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

Dianion Formation: In a three-necked flask equipped with a mechanical stirrer and an air condenser, introduce anhydrous liquid ammonia (~800 ml) under an inert atmosphere. Add a small piece of sodium to the stirred ammonia to form a sodium amide solution.

-

Enolate Preparation: To the sodium amide solution, slowly add a solution of 2,4-pentanedione over approximately 10 minutes while maintaining cooling.

-

Phenylation: After the addition is complete, remove the cooling bath. Add diphenyliodonium chloride in portions over 15-25 minutes. The reaction mixture is stirred for several hours, during which the ammonia is allowed to evaporate.

-

Work-up: Add anhydrous ether to the reaction residue. The remaining ammonia is removed by gentle heating. After cooling, crushed ice is added, followed by a mixture of concentrated hydrochloric acid and ice.

-

Extraction and Purification: The mixture is transferred to a separatory funnel. The ethereal layer is separated, and the aqueous layer is extracted multiple times with ether. The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Product: The resulting residual oil is purified by vacuum distillation to yield 1-phenyl-2,4-pentanedione.[3] This core structure can then be used in further reactions to generate a library of derivatives.

Biological Activity Screening Protocols and Data

The screening of this compound derivatives involves a series of standardized in vitro and in vivo assays to determine their potential therapeutic effects.

Anticancer Activity Screening

The cytotoxic potential of the synthesized compounds against various cancer cell lines is a primary indicator of their anticancer activity. The MTT assay is a widely used colorimetric method for this purpose.[4]

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4][5]

Materials:

-

Eagle's Minimum Essential Medium (EMEM) with 10% fetal bovine serum (FBS)

-

96-well microtiter plates

-

Synthesized compounds dissolved in dimethylsulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

-